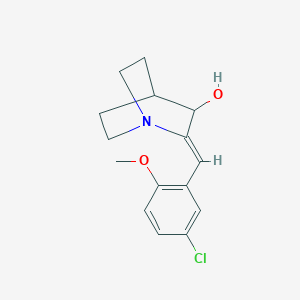![molecular formula C20H30N6O B5317048 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a specific method, which will be discussed in The aim of this paper is to provide a comprehensive overview of this compound, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various biological processes. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are numerous future directions for research on 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One direction is to further investigate its mechanism of action, which may help to identify potential drug targets. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves a multi-step process. The first step involves the synthesis of 2-isopropyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form 3-(2-isopropyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with nicotinoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
The compound 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
Propriétés
IUPAC Name |
6-(1,4-diazepan-1-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-16(2)19-22-10-14-26(19)12-4-8-23-20(27)17-5-6-18(24-15-17)25-11-3-7-21-9-13-25/h5-6,10,14-16,21H,3-4,7-9,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWWTCZFLIKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5316966.png)
![1-{[1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5316967.png)
![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![3-methyl-8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5316986.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5316992.png)
![N-(2,3-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5316993.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)
![N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)